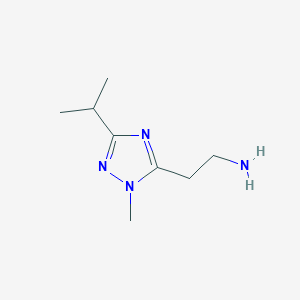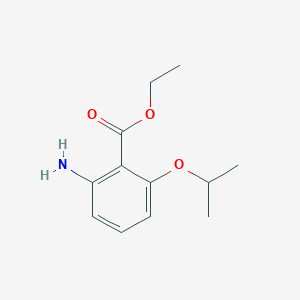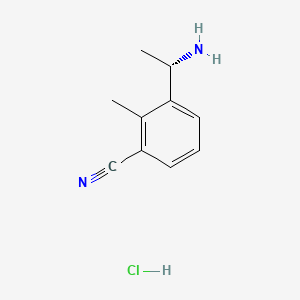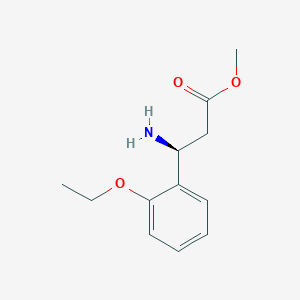
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an aminomethyl group, and a methoxypropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form 3-(aminomethyl)tetrahydrofuran. This intermediate is then reacted with 1-methoxypropan-2-ol under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, controlled temperatures, and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of 2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The tetrahydrofuran ring provides structural stability, while the methoxypropanol moiety can enhance solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)tetrahydrofuran: Shares the tetrahydrofuran ring and aminomethyl group but lacks the methoxypropanol moiety.
1-Methoxypropan-2-ol: Contains the methoxypropanol moiety but lacks the tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-(3-(Aminomethyl)tetrahydrofuran-3-yl)-1-methoxypropan-2-ol is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H19NO3 |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)oxolan-3-yl]-1-methoxypropan-2-ol |
InChI |
InChI=1S/C9H19NO3/c1-8(11,6-12-2)9(5-10)3-4-13-7-9/h11H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
GLDDWGCYUAIVDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)(C1(CCOC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13648760.png)


![4-Thiazoleacetic acid,2-amino-a-[[2-(diphenylmethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-,(Z)-(9CI)](/img/structure/B13648785.png)


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13648795.png)

![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13648812.png)

![methyl[(2R)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]aminetrihydrochloride](/img/structure/B13648820.png)

